molecular formula C8H11NO2S2 B8439576 N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

Cat. No. B8439576
M. Wt: 217.3 g/mol
InChI Key: NYVXDLPBFWHOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide is a useful research compound. Its molecular formula is C8H11NO2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
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properties

Product Name

N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

InChI

InChI=1S/C8H11NO2S2/c1-6(11)9-4-7-2-3-8(5-10)13-12-7/h2-3,10H,4-5H2,1H3,(H,9,11)

InChI Key

NYVXDLPBFWHOGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(SS1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 52 mg (0.152 mmol) of the (silyloxy)amide 19 in 1.0 mL of acetonitrile, previously cooled in an ice-water bath, was added 500 μL of a 1:3 solution of 30% aqueous hydrofluoric acid solution in acetonitrile. The resulting solution was stirred for 15 minutes in the ice bath, after which time TLC analysis showed the reaction to be complete. The acid was neutralized by cautious addition of about 15 mL of a 10% aqueous potassium carbonate solution to the reaction mixture. The reaction mixture was partitioned between 20 mL of water and 40 mL of ethyl acetate. The layers were separated and the aqueous phase was extracted with 40 mL of ethyl acetate. The combined organic phases were washed with two 50-mL portions of saturated aqueous sodium chloride, dried (Na2SO4) and concentrated in vacuo. The residue (33 mg) was chromatographed over 20 g of silica gel (ethyl acetate) to give 24 mg (71%) of acetamide 20 as an orange oil. 1H NMR (CDCl3) δ6.792 (m, 2H, C=CH; minor isomer), 6.309 (d, J=6.4 Hz, 1H, C=CH; major isomer), 6.269 (d, J=5.6 Hz, 1H, C=CH; major isomer), 6.82 (br s, 1H, NH), 4.276 (br s, 2H, CH2O; minor isomer), 4.512 (d, J=5.6 Hz, 2H, CH2N; minor isomer), 4.228 (br s, 2H, CH2 0; major isomer), 4.023 (d, J=6.0 Hz, 2H, CH2N; major isomer), 2.05 (s, 1H, OH), 1.998 (s, 3H, COCH3 ; major isomer); 13C NMR (CDCl3) δ170.116, 144.100 (minor isomer), 141.214 (minor isomer), 134.827 (major isomer), 132.384 (major isomer), 126.528 (major isomer), 125.815 (minor isomer), 125.254 (minor isomer), 125.178 (major isomer), 64.499 (major isomer), 60.099 (minor isomer), 43.690 (major isomer), 38.631 (minor isomer), 23.140 (major isomer), 21.011 (minor isomer); MS (LSIMS) m/z=57 (100%), 217 (M+).
Name
(silyloxy)amide
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

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